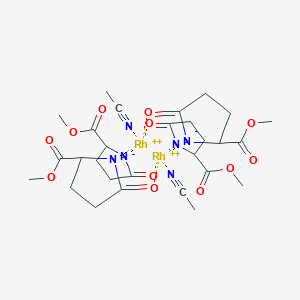
acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)” is a complex chemical entity that combines the properties of acetonitrile, a nitrile group, with a pyrrolidinone derivative and a rhodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) typically involves the coordination of rhodium ions with the organic ligands. One common method involves the reaction of acetonitrile with methyl 5-oxopyrrolidin-1-ide-2-carboxylate in the presence of a rhodium salt. The reaction conditions often include:
Solvent: Acetonitrile or other polar solvents.
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Catalyst: Rhodium salts such as rhodium chloride or rhodium acetate.
Reaction Time: Several hours to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The nitrile group in acetonitrile can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents like acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its ability to coordinate with multiple ligands makes it a versatile catalyst.
Biology
In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique coordination properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the organic ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-5-oxopyrrolidin-1-yl)acetonitrile: Similar structure but lacks the rhodium ion.
Pyrrolidine-2,5-dione: A related compound with a different functional group arrangement.
Indole derivatives: Share some structural similarities but differ in their aromaticity and reactivity.
Uniqueness
The uniqueness of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) lies in its combination of a nitrile group, a pyrrolidinone derivative, and a rhodium ion. This combination imparts unique catalytic properties and reactivity, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C28H38N6O12Rh2 |
|---|---|
Molecular Weight |
856.4 g/mol |
IUPAC Name |
acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2C2H3N.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;2*1-2-3;;/h4*4H,2-3H2,1H3,(H,7,8);2*1H3;;/q;;;;;;2*+2/p-4 |
InChI Key |
DYRPMVYSFURGAF-UHFFFAOYSA-J |
Canonical SMILES |
CC#N.CC#N.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















